3-phenoxypropylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxypropylbenzene typically involves the reaction of benzyl chloride with phenoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenoxypropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxypropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to phenoxypropyl alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Phenoxypropyl ketones or carboxylic acids.
Reduction: Phenoxypropyl alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
3-phenoxypropylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenoxypropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve interactions with enzymes, receptors, or other biomolecules, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzene: Similar structure but lacks the propyl group.
Propylbenzene: Similar structure but lacks the phenoxy group.
Benzylphenol: Contains a benzyl group attached to a phenol moiety.
Uniqueness
3-phenoxypropylbenzene is unique due to the presence of both a phenoxy group and a propyl chain attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64806-63-9 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenoxypropylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
YNKWXURRTAXYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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